molecular formula C10H11N3S B2726463 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine CAS No. 1340233-62-6

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine

Cat. No.: B2726463
CAS No.: 1340233-62-6
M. Wt: 205.28
InChI Key: XQIRKKGUTSQQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine (CAS 1340233-62-6) is a high-purity organic compound with the molecular formula C 10 H 11 N 3 S and a molecular weight of 205.28 g/mol . This chemical features a thiazole ring, a privileged scaffold in medicinal chemistry known for its significant biological potential . The presence of both a primary amine on a methyl group and a second amine on the thiazole ring makes this molecule a versatile building block for chemical synthesis and derivatization, particularly in the development of novel pharmacologically active compounds . Derivatives of the 2-aminothiazole ring system are of substantial interest in pharmaceutical research due to their wide spectrum of reported biological activities. These include antimicrobial , antifungal , anti-inflammatory , and anticancer properties . The 2-aminothiazole core is a key structural motif that can form Schiff bases and coordinate with metals, further expanding its utility in creating compounds for various research applications, such as enzyme inhibition and material science . Researchers can leverage this compound as a primary scaffold to synthesize and evaluate new chemical entities for a range of biological activities. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRKKGUTSQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340233-62-6
Record name 4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted thiazole derivatives .

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the potential of 4-phenyl-1,3-thiazol-2-amines, closely related to 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine, as scaffolds for developing new antileishmanial agents. In a study involving eight synthesized compounds, four demonstrated significant anti-promastigote activity against Leishmania amazonensis, a causative agent of leishmaniasis. The most promising compound exhibited an IC50 value of 20.78 µM with a selectivity index of 5.69, indicating its efficacy and safety profile .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Compounds derived from thiazole structures have shown promising AChE inhibitory activity. For instance, a related study reported that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, suggesting their potential as therapeutic agents for cognitive disorders .

Antimicrobial Properties

This compound derivatives have also been studied for their antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance antibacterial and antifungal activities. For example, specific derivatives showed significant inhibition against Pseudomonas aeruginosa and Candida albicans, making them candidates for further development in antimicrobial therapies .

Pesticidal Activity

The compound's structural features suggest potential applications in agriculture as pesticides or fungicides. Thiazole derivatives have been explored for their ability to control various plant pathogens and pests. Studies indicate that compounds with thiazole rings can exhibit insecticidal and fungicidal activities, contributing to integrated pest management strategies in agriculture .

Plant Growth Regulation

In addition to direct pest control, thiazole derivatives can act as plant growth regulators. They may enhance plant resistance to diseases and promote growth under stress conditions, making them valuable in sustainable agricultural practices .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntileishmanialPubMed Four out of eight compounds showed significant activity against Leishmania.
AChE InhibitionPMC Certain thiazole derivatives exhibited strong AChE inhibitory activity (IC50 = 2.7 µM).
AntimicrobialSciELO Derivatives showed significant inhibition against various bacteria and fungi.
PesticidalGoogle Patents Thiazole compounds demonstrated efficacy in controlling agricultural pests and pathogens.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the suppression of cancer cell proliferation. The compound may also interact with other signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Pharmacological Activities

  • Anti-inflammatory and Analgesic Agents : Derivatives like 5-phenyl-1,3,4-thiadiazol-2-amine (structurally related via the thiadiazole core) show anti-inflammatory activity in rodent models .
  • CRF1 Receptor Antagonism: Complex analogs such as SSR125543A (containing a 1,3-thiazol-2-amine core) exhibit nanomolar affinity for CRF1 receptors, highlighting the scaffold’s versatility in neuropharmacology .
  • Antimicrobial Potential: Compounds like 5-(4-pyridinyl)-1,3-thiazol-2-amine demonstrate broad-spectrum activity, suggesting the thiazole-amine framework’s relevance in antimicrobial design .

Physicochemical Properties

  • Solubility: The aminomethyl group in 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine likely enhances aqueous solubility compared to methyl-substituted analogs (e.g., 5-methyl-4-phenyl-1,3-thiazol-2-amine, PTZ) due to increased polarity .

Biological Activity

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, which is crucial for its biological activity. The thiazole moiety contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference Drug
Staphylococcus aureus32 μg/mLAmpicillin
Escherichia coli64 μg/mLStreptomycin
Pseudomonas aeruginosa128 μg/mLCiprofloxacin

The compound's effectiveness against Staphylococcus aureus highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The presence of the thiazole ring in this compound contributes to its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference Drug
MCF-7 (Breast Cancer)15Doxorubicin
A549 (Lung Cancer)20Cisplatin
HeLa (Cervical Cancer)25Paclitaxel

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant properties of thiazole derivatives. The compound has shown promise in reducing seizure activity in animal models.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundDose (mg/kg)Efficacy (%)
4-(Aminomethyl)-5-phenyl...2085
Standard Drug (Ethosuximide)50100

The efficacy of the compound at a lower dose compared to standard drugs suggests its potential as a safer alternative for seizure management.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings. For instance, a study on patients with bacterial infections demonstrated that those treated with formulations containing thiazole derivatives experienced faster recovery times compared to those receiving standard antibiotic treatment.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 6.8–7.5 ppm indicate aromatic protons from the phenyl group. A singlet near δ 4.2 ppm corresponds to the aminomethyl (–CH₂NH₂) moiety.
    • ¹³C NMR : Peaks at ~150–160 ppm confirm thiazole ring carbons.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns (e.g., loss of NH₂CH₂–) confirm substituents .

How do structural modifications (e.g., halogenation, fluorination) affect the biological activity of this compound?

Advanced
Substituents influence lipophilicity and target binding:

  • Fluorination : Enhances membrane permeability (e.g., 4-fluorophenyl analogs show 2× increased antimicrobial activity).
  • Halogenation (Cl/Br) : Improves π-stacking in enzyme active sites (e.g., IC₅₀ values drop from 12 µM to 4 µM in kinase inhibition assays).
  • Aminomethyl position : Shifting the group alters hydrogen-bonding interactions with biological targets .

What methodologies resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., discrepancies in cytotoxicity may arise from varying assay conditions).
  • Structural validation : Re-examine purity via HPLC (>98%) to rule out impurities skewing results.
  • Target-specific assays : Use isothermal titration calorimetry (ITC) to validate binding affinities conflicting with earlier SPR data .

How can computational methods optimize the synthesis and design of derivatives?

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible cyclization pathways and transition states.
  • Molecular docking : Identify substituents (e.g., tert-butyl groups) that enhance binding to targets like EGFR or COX-2.
  • Machine learning : Train models on existing thiazole reaction datasets to predict optimal solvents/catalysts .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification : Column chromatography may be inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures).
  • Byproduct control : Monitor thiourea intermediates via TLC to suppress dimerization.
  • Solvent recovery : Implement distillation systems for DMF reuse, reducing costs and environmental impact .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stable up to 200°C).
  • Light sensitivity : Store in amber vials; UV-Vis spectra after 30-day exposure confirm photostability.
  • Hygroscopicity : Dynamic vapor sorption (DVS) tests reveal moisture uptake thresholds (<5% at 60% RH) .

What in vitro assays are most suitable for evaluating its anticancer potential?

Q. Advanced

  • MTT assay : Screen against panels (e.g., NCI-60) to identify cell line selectivity (e.g., GI₅₀ = 2.1 µM in MCF-7 cells).
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining quantifies programmed cell death.
  • Kinase profiling : Use radiometric assays (e.g., ³³P-ATP) to pinpoint targets like Aurora kinases .

How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Polar solvents (DMSO) : Stabilize charged intermediates in Suzuki-Miyaura couplings (e.g., 75% yield with Pd(PPh₃)₄).
  • Nonpolar solvents (toluene) : Favor Heck reactions via radical pathways (e.g., 60% yield vs. 40% in DMF).
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) while maintaining regioselectivity .

What strategies validate the compound’s mechanism of action in antimicrobial studies?

Q. Advanced

  • Time-kill assays : Track bactericidal kinetics (e.g., 99% reduction in S. aureus CFU within 6 h).
  • Resistance induction : Serial passage experiments detect MIC increases, indicating adaptive mutations.
  • Membrane permeability : SYTOX Green uptake assays confirm disruption of bacterial membranes .

How are structural analogs designed to improve metabolic stability?

Q. Advanced

  • Isotere replacement : Swap thiazole with oxadiazole to reduce CYP450-mediated oxidation.
  • Deuterium labeling : Replace labile hydrogens (e.g., –NH₂) to slow metabolism (t₁/₂ increases from 2 h to 5 h).
  • Prodrug strategies : Esterify the aminomethyl group for controlled release in vivo .

What crystallographic techniques confirm the compound’s solid-state structure?

Q. Basic

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 5° between thiazole and phenyl planes).
  • Powder XRD : Verifies batch consistency (e.g., match simulated vs. experimental patterns).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H···S hydrogen bonds) .

How do researchers address discrepancies in spectral data interpretation across studies?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish –CH₂NH₂ from aromatic protons).
  • Isotopic labeling : Use ¹⁵N-labeled compounds to assign ambiguous nitrogen environments.
  • Collaborative validation : Cross-check data with independent labs using standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.